
2(3H)-Benzoxazolone, 5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Benzoxazolone, 5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- is a synthetic organic compound that belongs to the benzoxazolone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- typically involves multi-step organic reactions. The process may start with the chlorination of benzoxazolone, followed by the introduction of the piperidinyl group through nucleophilic substitution. The final step often involves the hydroxylation of the phenyl ring.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2(3H)-Benzoxazolone, 5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- has been studied for various scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Benzoxazolone: The parent compound, known for its diverse biological activities.
5-Chloro-2(3H)-Benzoxazolone: A chlorinated derivative with enhanced reactivity.
3-((4-Hydroxy-4-phenyl-1-piperidinyl)methyl)-2(3H)-Benzoxazolone: A structurally similar compound with different substitution patterns.
Uniqueness
2(3H)-Benzoxazolone, 5-chloro-3-((4-hydroxy-4-phenyl-1-piperidinyl)methyl)- is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties
Eigenschaften
CAS-Nummer |
115967-14-1 |
|---|---|
Molekularformel |
C19H19ClN2O3 |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
5-chloro-3-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-6-7-17-16(12-15)22(18(23)25-17)13-21-10-8-19(24,9-11-21)14-4-2-1-3-5-14/h1-7,12,24H,8-11,13H2 |
InChI-Schlüssel |
CPKYOTUMKMVXAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


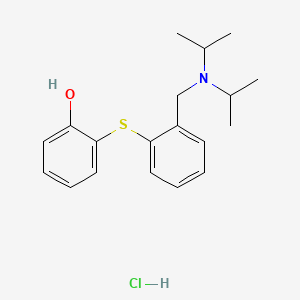




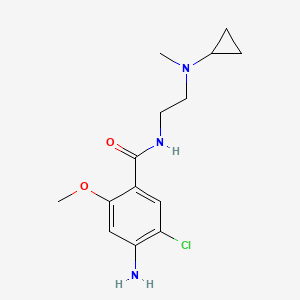
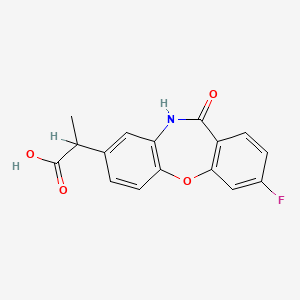
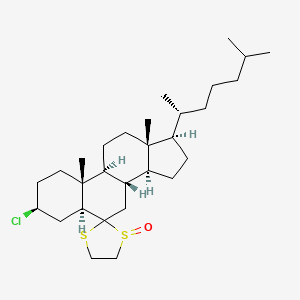

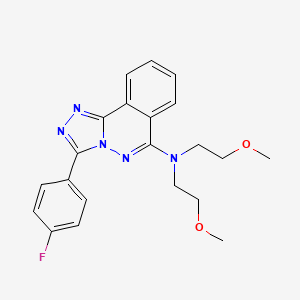

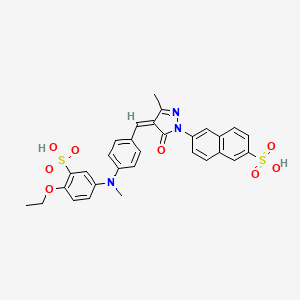
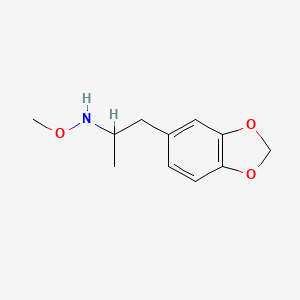
![3-(1-Amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-2-(2-methylbutan-2-yl)benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12740331.png)
